2,5-Dichloro-4'-biphenylol

PCB metabolism phytoremediation environmental fate

In PCB metabolism research, isomerically pure 2,5-dichloro-4'-biphenylol is critical-generic substitution compromises reproducibility due to distinct regioselectivity. • Validated 4-hydroxylation metabolite of PCB 9 for GC-MS method development. • Produces significant COMT downregulation via ER-dependent mechanisms in MCF-7 cells. • QSAR validation standard with assigned LogRBA values for endocrine activity modeling. Correct 2,5,4'-substitution ensures data integrity across environmental fate, toxicology, and endocrine disruption studies.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 53905-28-5
Cat. No. B1213397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4'-biphenylol
CAS53905-28-5
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)O
InChIInChI=1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H
InChIKeyBTORSXCJJIWNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4'-biphenylol Technical Baseline


2,5-Dichloro-4'-biphenylol (CAS 53905-28-5) is a dichlorinated hydroxylated biphenyl with the molecular formula C12H8Cl2O and molecular weight 239.097 [1]. It belongs to the class of hydroxylated polychlorinated biphenyls (OH-PCBs), characterized by a biphenyl backbone with chlorine substitution at the 2 and 5 positions on one phenyl ring and a hydroxyl group at the para (4') position on the other ring [2]. This compound is primarily recognized as a metabolite of PCB 9 (2,5-dichlorobiphenyl) and serves as a key analytical standard and research reagent for environmental fate studies, toxicological investigations, and endocrine disruption research [3].

2,5-Dichloro-4'-biphenylol: Critical Differences


In the procurement of hydroxylated PCB congeners for research, simple substitution by other dichlorinated biphenylols (such as 2,4-dichloro-4'-biphenylol or 3,5-dichloro-4-biphenylol) is scientifically invalid due to pronounced differences in metabolic fate, biological activity profiles, and physicochemical properties. The specific 2,5-substitution pattern on the chlorinated ring dictates distinct regioselectivity in metabolic transformations, yielding a unique pattern of conjugated and unconjugated metabolites compared to ortho- or meta-substituted analogs [1]. Furthermore, structure-activity relationship studies demonstrate that even minor positional isomerism among dichlorinated OH-PCBs produces divergent effects on enzymatic targets including catechol-O-methyltransferase (COMT) expression [2] and estrogen receptor binding [3]. Generic substitution would introduce uncontrolled variables into experimental systems, compromising data reproducibility and cross-study comparability.

2,5-Dichloro-4'-biphenylol Comparative Evidence


Metabolic Fate: PCB 9 Metabolite

In SNC-9O hairy root culture of Solanum nigrum, 2,5-dichloro-4'-biphenylol (2',5'-dichloro-4-biphenylol) is identified as one of three primary hydroxylated metabolites derived from PCB 9 (2,5-dichlorobiphenyl), alongside the 2- and 3-positional isomers [1]. While the study does not report absolute quantitative yields for each isomer individually, it establishes that dichlorinated PCBs consistently produce at least two hydroxylated metabolites, whereas trichlorinated congeners produce fewer metabolites and tetra- to pentachlorinated PCBs produce none under the same conditions [1]. This regioselective hydroxylation pattern at the 4-position is structurally diagnostic for PCB 9 exposure and cannot be replicated by ortho-chlorinated analogs such as 2,4-dichloro-4'-biphenylol, which would derive from different parent PCB congeners and exhibit distinct chromatographic retention behavior.

PCB metabolism phytoremediation environmental fate metabolite identification

COMT Expression Modulation

In MCF-7 human breast cancer cells, 2',5'-dichlorobiphenyl-4-ol (2,5-dichloro-4'-biphenylol) statistically significantly reduces catechol-O-methyltransferase (COMT) protein expression levels [1]. The study examined multiple dichlorinated and trichlorinated OH-PCBs and found that this effect is shared across a panel of compounds including 2',5'-dichlorobiphenyl-2-ol, 2',5'-dichlorobiphenyl-3,4-diol, 2',4'-dichlorobiphenyl-4-ol, 2',4',6'-trichlorobiphenyl-4-ol, and 2',4',5'-trichlorobiphenyl-3,4-diol [1]. Critically, the COMT downregulation effect is abolished in the presence of the anti-estrogen ICI 182780, demonstrating that the modulation occurs via estrogen receptor-mediated pathways [1].

catechol-O-methyltransferase endocrine disruption breast cancer estrogen receptor

Lipophilicity & Bioaccumulation Profile

The calculated ACD/LogP for 2,5-dichloro-4'-biphenylol is 4.17, with an ACD/LogD (pH 5.5) of 4.48 and an ACD/BCF (pH 5.5) of 1484.27 . Alternative computational estimates report LogP values ranging from 4.17 to 4.6 [1]. This lipophilicity profile positions the compound with significantly higher bioaccumulation potential than non-hydroxylated dichlorobiphenyls or monohydroxylated analogs with fewer chlorine substituents. The presence of the para-hydroxyl group introduces hydrogen-bonding capacity that modifies environmental partitioning behavior relative to parent PCBs, while the 2,5-dichloro substitution pattern confers distinct LogP values compared to 2,4- or 3,5-dichloro positional isomers.

physicochemical properties bioaccumulation LogP environmental partitioning

Estrogen Receptor Binding Affinity

Quantitative structure-activity relationship (QSAR) modeling has assigned a LogRBA (logarithm of relative binding affinity) value to 2,5-dichloro-4'-biphenylol for estrogen receptor binding [1]. Comparative molecular field analysis (CoMFA) studies on polychlorinated hydroxybiphenyls demonstrate that estrogen receptor binding affinity is governed by conformational restriction of the overall structure and the specific positioning of the phenolic A-ring system relative to chlorine substituents [2]. The 2,5-substitution pattern creates a distinct molecular conformation and electrostatic surface that yields a different LogRBA value than would be predicted for 2,4-dichloro-4'-biphenylol or 3,5-dichloro-4-biphenylol.

estrogen receptor endocrine disruption QSAR receptor binding

Calcium Signaling Activity

In studies examining the effects of hydroxy-PCBs on neuronal calcium signaling, 2,5-dichloro-4'-biphenylol (2',5'-dichloro-4-biphenylol) was not reported to increase [3H]phorbol ester binding in the same manner as 2',4',6'-trichloro-4-biphenylol, which was identified as the most active congener in increasing [3H]PDBu binding and inhibiting microsomal 45Ca2+ uptake [1]. Notably, the structurally distinct 3,5-dichloro-4-biphenylol and 3,4',5-trichloro-4-biphenylol did not increase [3H]PDBu binding but still inhibited microsomal calcium uptake, an effect unrelated to ionization state [1]. This demonstrates that even within the dichlorinated OH-PCB class, subtle positional isomerism produces divergent neurotoxicological profiles.

neurotoxicity calcium signaling protein kinase C PCB neurotoxicity

2,5-Dichloro-4'-biphenylol Validated Applications


Environmental Fate & Bioremediation

2,5-Dichloro-4'-biphenylol serves as an authentic analytical standard for identifying and quantifying the 4-position hydroxylation product of PCB 9 (2,5-dichlorobiphenyl) in environmental samples and bioremediation studies. As established in SNC-9O hairy root culture experiments, this compound is one of three primary metabolites produced from PCB 9 degradation, enabling researchers to track specific biodegradation pathways in plant and microbial systems [1]. Procurement of this specific isomer is mandatory for developing validated GC-MS methods with correct retention time and mass spectral matching, as alternative dichlorinated OH-PCBs would yield erroneous quantification due to distinct chromatographic behavior [1].

Endocrine Disruption: COMT Modulation

In MCF-7 breast cancer cell models, 2,5-dichloro-4'-biphenylol produces statistically significant downregulation of catechol-O-methyltransferase (COMT) protein expression via estrogen receptor-dependent mechanisms [2]. This specific activity profile supports investigations into the molecular mechanisms linking PCB exposure to altered estrogen metabolism and potential breast cancer risk. The compound's verified COMT-modulating effect, abrogated by the anti-estrogen ICI 182780, provides a validated positive control for studies examining estrogen receptor-mediated transcriptional effects of hydroxylated PCB metabolites [2].

QSAR & Computational Toxicology

As a compound with assigned LogRBA values for estrogen receptor binding within established QSAR training datasets, 2,5-dichloro-4'-biphenylol functions as a validation standard for computational models predicting endocrine activity of hydroxylated PCBs [3]. Its defined 2,5-substitution pattern provides a specific conformational and electrostatic profile useful for CoMFA and machine learning model calibration. Procurement of authenticated material ensures that computational predictions can be correlated with empirical binding data from the same chemical entity [3].

Neurotoxicology: Calcium Signaling

In studies examining PCB metabolite effects on neuronal calcium homeostasis, 2,5-dichloro-4'-biphenylol represents a specific activity profile distinct from both more highly chlorinated congeners (such as 2',4',6'-trichloro-4-biphenylol) and differently substituted dichloro isomers (such as 3,5-dichloro-4-biphenylol) [4]. Its use as a reference compound enables systematic structure-activity relationship mapping of calcium signaling disruption across the OH-PCB congener series. Procurement of the correct positional isomer ensures that observed effects can be accurately attributed to the specific 2,5,4'-substitution pattern [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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